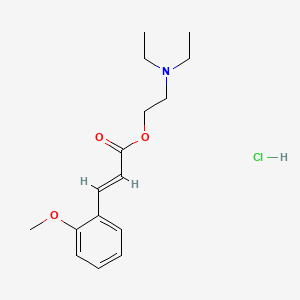
2-(diethylamino)ethyl 3-(2-methoxyphenyl)acrylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(diethylamino)ethyl 3-(2-methoxyphenyl)acrylate hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is known for its ability to modulate the activity of certain enzymes and receptors in the body, which makes it a valuable tool for studying various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 2-(diethylamino)ethyl 3-(2-methoxyphenyl)acrylate hydrochloride involves its ability to modulate the activity of certain enzymes and receptors in the body. Specifically, this compound can act as an inhibitor or activator of certain enzymes and receptors, depending on the specific target.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific target that it is acting on. For example, this compound has been shown to modulate the activity of enzymes and receptors that are involved in neurotransmitter release, which can affect neuronal signaling and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(diethylamino)ethyl 3-(2-methoxyphenyl)acrylate hydrochloride in lab experiments is its ability to selectively modulate the activity of certain enzymes and receptors. This makes it a valuable tool for studying specific biochemical and physiological processes. However, the limitations of this compound include its potential toxicity and the need for careful dosing and handling.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(diethylamino)ethyl 3-(2-methoxyphenyl)acrylate hydrochloride. Some possible areas of study include its use as a therapeutic agent for various neurological and psychiatric disorders, its potential as a tool for studying the molecular mechanisms of disease, and its application in the development of new drugs and treatments. Additionally, further research is needed to better understand the safety and toxicity of this compound, as well as its potential interactions with other drugs and compounds.
Synthesemethoden
The synthesis of 2-(diethylamino)ethyl 3-(2-methoxyphenyl)acrylate hydrochloride involves the reaction of 3-(2-methoxyphenyl)acrylic acid with diethylamine in the presence of a suitable catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Wissenschaftliche Forschungsanwendungen
2-(diethylamino)ethyl 3-(2-methoxyphenyl)acrylate hydrochloride has been used in a wide range of scientific research studies, including those related to neuroscience, pharmacology, and biochemistry. This compound is particularly useful for studying the activity of enzymes and receptors that are involved in signal transduction pathways, which are important for many physiological processes.
Eigenschaften
IUPAC Name |
2-(diethylamino)ethyl (E)-3-(2-methoxyphenyl)prop-2-enoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-4-17(5-2)12-13-20-16(18)11-10-14-8-6-7-9-15(14)19-3;/h6-11H,4-5,12-13H2,1-3H3;1H/b11-10+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYBBAHFBWDXDN-ASTDGNLGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C=CC1=CC=CC=C1OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC(=O)/C=C/C1=CC=CC=C1OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B5328254.png)
![N-(2-methoxyethyl)-1'-[(4-methylpyridin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5328269.png)
![N-[4-(acetylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5328307.png)
![2-{4-[(sec-butylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride](/img/structure/B5328313.png)
![8-methyl-3-({methyl[3-(1-methyl-1H-pyrazol-4-yl)propyl]amino}methyl)quinolin-2(1H)-one](/img/structure/B5328316.png)
![2-({4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-bromophenoxy}methyl)benzonitrile](/img/structure/B5328324.png)

![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5328336.png)
![4-benzyl-5-[1-(2-furoyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5328343.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5328356.png)

![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine hydrochloride](/img/structure/B5328362.png)

![N-(2,4-difluorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5328377.png)